

An In-depth Technical Guide to 2-(2-Ethylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(2-ethylphenyl)propan-2-ol

Cat. No.: B8002375

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of 2-(2-ethylphenyl)propan-2-ol, a tertiary aromatic alcohol. While this specific ortho-substituted isomer is not extensively documented in mainstream chemical databases, this paper will synthesize its core characteristics, synthesis protocols, and analytical data by drawing upon established principles of organic chemistry and data from closely related structural analogs. As a member of the phenylpropanol class, this molecule holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. Its structure, featuring a tertiary alcohol and a substituted aromatic ring, offers a unique combination of steric and electronic properties for exploration in medicinal chemistry and material science.

This document is structured to provide both foundational knowledge and practical, field-proven insights. We will delve into its chemical identity, predictable physicochemical properties, a robust synthesis methodology via the Grignard reaction, and expected spectroscopic signatures for structural verification. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure scientific integrity.

Part 1: Chemical Identity and Physicochemical Properties

1.1: Core Identifiers

Precise identification is the cornerstone of chemical research. While a specific CAS Registry Number for the ortho-isomer, 2-(2-ethylphenyl)propan-2-ol, is not readily found in public databases, its identity is unequivocally defined by its structure. For reference, the CAS number for the isomeric para-substituted compound, 2-(4-ethylphenyl)propan-2-ol, is 36207-14-4[1]. The core identifiers for the target molecule are summarized below.

Identifier	Value	Source / Method
IUPAC Name	2-(2-Ethylphenyl)propan-2-ol	IUPAC Nomenclature
Molecular Formula	C ₁₁ H ₁₆ O	Elemental Composition
Molecular Weight	164.24 g/mol	Calculation
Canonical SMILES	<chem>CCC1=CC=CC=C1C(C)(C)O</chem>	Structural Representation
InChI Key	(Predicted)	Standard Algorithm
CAS Number	Not Available	Database Search

1.2: Predicted Physicochemical Properties

The physical and chemical properties of 2-(2-ethylphenyl)propan-2-ol can be reliably predicted based on its structure and comparison with analogs like 2-phenyl-2-propanol[2][3] and 2-(4-methylphenyl)propan-2-ol[4][5]. As a tertiary alcohol, it is incapable of being oxidized into a ketone or carboxylic acid without breaking carbon-carbon bonds. The presence of the hydroxyl group allows it to act as a hydrogen bond donor, while the aromatic ring provides a nonpolar character.

Property	Predicted Value	Rationale and Comparative Insights
Appearance	Colorless to pale yellow liquid or low-melting solid	Similar to other phenylpropanols[2].
Boiling Point	~210-220 °C (at 760 mmHg)	Higher than 2-phenyl-2-propanol (202 °C) due to increased molecular weight from the ethyl group[2].
Density	~0.98 g/mL at 25 °C	Slightly higher than water, typical for aromatic alcohols.
Solubility	Sparingly soluble in water; Soluble in organic solvents (ethanol, ether, acetone)	The nonpolar phenyl and ethyl groups dominate, limiting water solubility[2].
pKa	~17-18	Typical for a tertiary alcohol, making it a very weak acid.

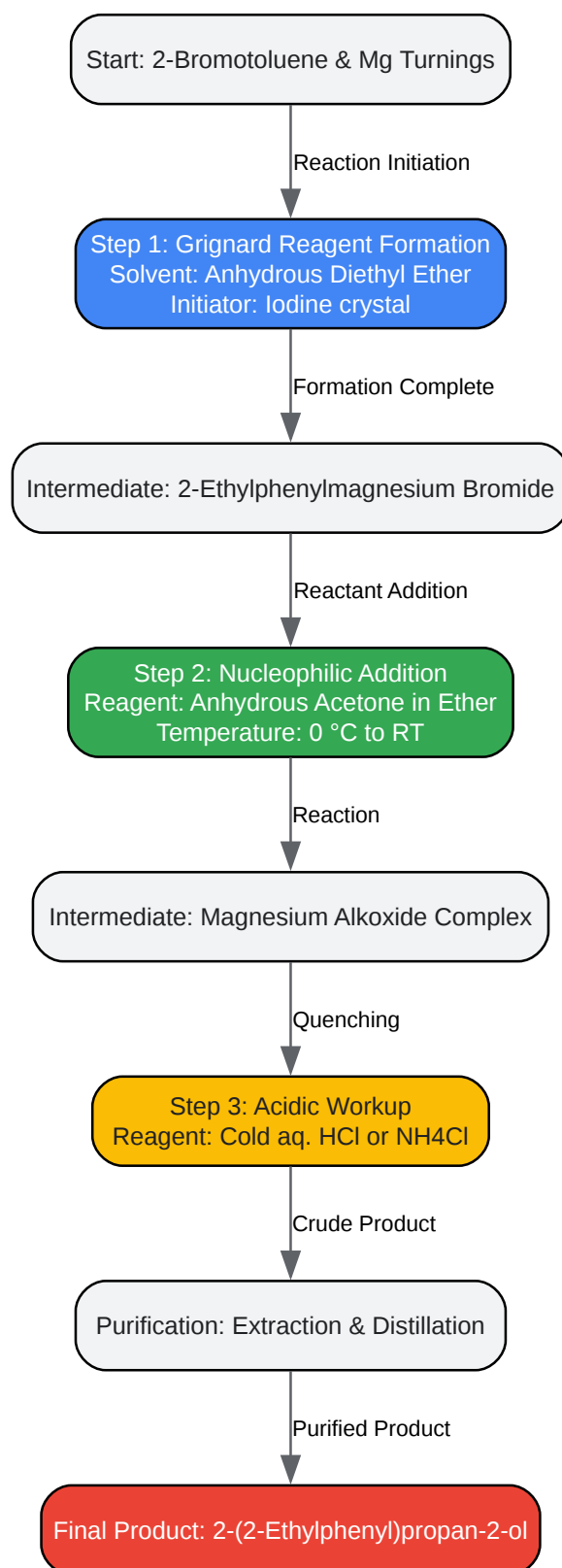
Part 2: Synthesis via Grignard Reaction

The most direct and reliable method for synthesizing tertiary alcohols like 2-(2-ethylphenyl)propan-2-ol is the Grignard reaction[6][7][8]. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide on a ketone. For this specific target, the synthesis involves the reaction of 2-ethylphenylmagnesium bromide with acetone.

The causality for this choice is clear: it builds the molecule precisely at the desired tertiary carbon center from readily available starting materials. The protocol is robust, high-yielding, and a foundational technique in organic synthesis.

2.1: Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below, outlining the two primary stages: formation of the Grignard reagent and its subsequent reaction with the ketone, followed by an acidic workup.



[Click to download full resolution via product page](#)

Caption: Grignard synthesis workflow for 2-(2-ethylphenyl)propan-2-ol.

2.2: Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the Grignard reagent in Step 1 is a prerequisite for the reaction in Step 2. Visual cues, such as the disappearance of magnesium and a change in solution color, provide in-process validation.

Materials & Reagents:

- 2-Bromoethylbenzene
- Magnesium turnings
- Anhydrous Diethyl Ether
- Iodine (one small crystal)
- Anhydrous Acetone
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Step-by-Step Methodology:

- Preparation of Grignard Reagent:
 - Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 - Place magnesium turnings (1.1 molar equivalents) in the flask. Add a single crystal of iodine, which acts as an initiator.
 - In the dropping funnel, prepare a solution of 2-bromoethylbenzene (1.0 molar equivalent) in anhydrous diethyl ether.

- Add a small portion of the 2-bromoethylbenzene solution to the magnesium. The reaction is initiated when the brown iodine color fades and the solution turns cloudy and begins to self-reflux[8]. Gentle heating may be required.
- Once initiated, add the remaining 2-bromoethylbenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the 2-ethylphenylmagnesium bromide.
- Reaction with Acetone:
 - Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
 - Prepare a solution of anhydrous acetone (1.0 molar equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
 - Add the acetone solution dropwise to the stirred Grignard reagent. This reaction is exothermic; maintain the temperature below 10 °C. A white precipitate of the magnesium alkoxide will form[6].
 - After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour.
- Workup and Purification:
 - Carefully pour the reaction mixture over a beaker of ice containing an excess of 1M HCl to quench the reaction and dissolve the magnesium salts.
 - Transfer the mixture to a separatory funnel. Separate the ether layer.
 - Extract the aqueous layer twice with additional portions of diethyl ether.
 - Combine all organic extracts and wash sequentially with saturated NaHCO₃ solution and then brine. This step neutralizes any remaining acid and begins the drying process.
 - Dry the organic layer over anhydrous Na₂SO₄, decant the solution, and remove the diethyl ether using a rotary evaporator.

- The resulting crude product can be purified by vacuum distillation to yield pure 2-(2-ethylphenyl)propan-2-ol.

Part 3: Spectroscopic Analysis for Structural Verification

Structural confirmation is achieved through a combination of spectroscopic methods. The predicted spectra for 2-(2-ethylphenyl)propan-2-ol are based on the known spectra of its analogs, such as 2-phenyl-2-propanol and 2-(2-methylphenyl)propan-2-ol^{[9][10][11]}.

3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals:
 - Aromatic Region ($\delta \approx 7.0$ - 7.4 ppm): A complex multiplet pattern corresponding to the four protons on the ortho-substituted benzene ring.
 - Ethyl Methylene ($\delta \approx 2.6$ - 2.8 ppm): A quartet representing the two protons of the -CH₂- group, coupled to the methyl protons.
 - Isopropyl Methyls ($\delta \approx 1.5$ - 1.6 ppm): A sharp singlet integrating to six protons from the two equivalent methyl groups on the tertiary carbon.
 - Hydroxyl Proton ($\delta \approx 1.8$ - 2.5 ppm): A broad singlet whose chemical shift is concentration and solvent-dependent.
 - Ethyl Methyl ($\delta \approx 1.2$ - 1.3 ppm): A triplet integrating to three protons from the -CH₃ of the ethyl group, coupled to the methylene protons.
- ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will confirm the carbon backbone:
 - Aromatic Carbons ($\delta \approx 125$ - 145 ppm): Six distinct signals are expected for the aromatic carbons due to the ortho-substitution pattern.
 - Tertiary Alcohol Carbon ($\delta \approx 75$ - 78 ppm): The quaternary carbon (C-OH) signal.

- Ethyl Methylene ($\delta \approx 28\text{-}30$ ppm): The $-\text{CH}_2-$ carbon of the ethyl group.
- Isopropyl Methyls ($\delta \approx 30\text{-}32$ ppm): A single signal for the two equivalent methyl carbons.
- Ethyl Methyl ($\delta \approx 15\text{-}17$ ppm): The $-\text{CH}_3$ carbon of the ethyl group.

3.2: Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The spectrum is dominated by the hydroxyl group.

Wavenumber (cm^{-1})	Vibration Type	Significance
$\sim 3600\text{-}3200$ (broad)	O-H stretch	Definitive evidence of the alcohol hydroxyl group. The broadness is due to intermolecular hydrogen bonding[12].
$\sim 3000\text{-}2850$	C-H stretch (aliphatic)	Corresponds to the ethyl and methyl C-H bonds.
~ 1600 & ~ 1475	C=C stretch (aromatic)	Indicates the presence of the benzene ring.
$\sim 1150\text{-}1200$	C-O stretch (tertiary alcohol)	Characteristic stretch for a tertiary alcohol C-O bond.
~ 750	C-H bend (aromatic)	Strong band indicative of ortho-disubstitution on a benzene ring.

3.3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): A peak at $m/z = 164$, corresponding to the molecular weight of the compound $[\text{C}_{11}\text{H}_{16}\text{O}]^+$. This peak may be weak due to the stability of the resulting carbocation after dehydration.

- Key Fragments:
 - $m/z = 149 [M-CH_3]^+$: Loss of a methyl group is a common fragmentation pathway for tertiary alcohols, leading to a stable benzylic carbocation. This is often the base peak.
 - $m/z = 146 [M-H_2O]^+$: Loss of water (dehydration) is a characteristic fragmentation for alcohols.
 - $m/z = 131 [M-H_2O-CH_3]^+$: Subsequent loss of a methyl radical from the dehydrated ion.
 - $m/z = 105$: A fragment corresponding to the ethyl tropylium ion, characteristic of ethyl-substituted benzene rings.

References

- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [\[Link\]](#)
- Filo. (2025, July 10). How can propan-2-ol be prepared from a Grignard reagent? Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2-(2-Methylphenyl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-ol. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol. Retrieved from [\[Link\]](#)
- American Elements. (n.d.). 2-(2-methylphenyl)propan-2-ol | CAS 7572-79-4. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- PubChem. (n.d.). 2-Phenyl-2-propanol. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)

- Wiley Online Library. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [\[Link\]](#)
- Chemistry Stack Exchange. (2018, February 1). Distinguishing propan-2-ol from ethanol using IR spectroscopy. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). FT-IR spectrum of 2-Phenyl-1-propanol. Retrieved from [\[Link\]](#)
- NIST. (n.d.). 2-Propen-1-ol, 3-phenyl-, propanoate. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- NIST. (n.d.). 2-Methyl-1-phenyl-2-propen-1-ol. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Restek. (n.d.). 2-Phenyl-2-propanol - EZGC Method Translator. Retrieved from [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of 2-Propanol, 2-phenyl, propanoate. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. [36207-14-4|2-\(4-Ethylphenyl\)propan-2-ol|BLD Pharm \[bldpharm.com\]](#)
2. [2-Phenyl-2-propanol - Wikipedia \[en.wikipedia.org\]](#)
3. [2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
4. [alfa-chemistry.com \[alfa-chemistry.com\]](#)
5. [2-\(4-Methylphenyl\)propan-2-ol | 1197-01-9 \[chemicalbook.com\]](#)
6. [pdf.benchchem.com \[pdf.benchchem.com\]](#)

- [7. organicchemistrytutor.com \[organicchemistrytutor.com\]](https://www.organicchemistrytutor.com)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [9. 2-\(2-Methylphenyl\)propan-2-ol | C10H14O | CID 244005 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [11. 2-PHENYL-2-PROPANOL\(617-94-7\) 1H NMR \[m.chemicalbook.com\]](https://m.chemicalbook.com)
- [12. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [To cite this document: BenchChem. \[An In-depth Technical Guide to 2-\(2-Ethylphenyl\)propan-2-ol\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b8002375/docs#an-in-depth-technical-guide-to-2-2-ethylphenyl-propan-2-ol\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check